Ethyl(methyl)phenylsulfanium

Description

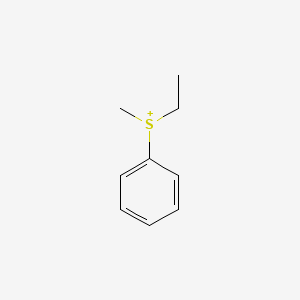

Ethyl(methyl)phenylsulfanium is a sulfonium cation with the molecular formula [SEtMePh]⁺, where a sulfur atom is bonded to three distinct substituents: an ethyl group (–C₂H₅), a methyl group (–CH₃), and a phenyl group (–C₆H₅). Its systematic IUPAC name, this compound, follows substitutive nomenclature rules, where substituents are listed alphabetically (ethyl before methyl before phenyl) without numerical locants due to the absence of positional ambiguity on the central sulfur atom .

Sulfonium cations like this are positively charged due to the sulfur atom’s +1 formal charge, making them highly polar and reactive intermediates in organic synthesis.

Properties

CAS No. |

62357-68-0 |

|---|---|

Molecular Formula |

C9H13S+ |

Molecular Weight |

153.27 g/mol |

IUPAC Name |

ethyl-methyl-phenylsulfanium |

InChI |

InChI=1S/C9H13S/c1-3-10(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3/q+1 |

InChI Key |

HBGZJHZFCQLEGE-UHFFFAOYSA-N |

Canonical SMILES |

CC[S+](C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(methyl)phenylsulfanium can be synthesized through several methods. One common approach involves the reaction of phenylmethylsulfonium salts with ethylating agents. For example, phenylmethylsulfonium iodide can react with ethyl iodide in the presence of a base to form this compound iodide. The reaction typically occurs under mild conditions, such as room temperature, and in a polar solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl(methyl)phenylsulfanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfonium ion back to its corresponding sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different sulfonium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or thiolates (RS⁻) can participate in substitution reactions.

Major Products

Oxidation: Sulfoxides (R-S(=O)-R’) and sulfones (R-S(=O)₂-R’).

Reduction: Corresponding sulfides (R-S-R’).

Substitution: Various sulfonium salts depending on the nucleophile used.

Scientific Research Applications

Ethyl(methyl)phenylsulfanium has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: The compound can be used to study the effects of sulfonium ions on biological systems, including enzyme inhibition and protein modification.

Medicine: Research into the potential therapeutic applications of sulfonium compounds, such as antimicrobial and anticancer agents, is ongoing.

Industry: This compound is used in the development of advanced materials, including non-flammable electrolytes for batteries

Mechanism of Action

The mechanism of action of ethyl(methyl)phenylsulfanium involves its ability to act as an alkylating agent. The positively charged sulfur atom can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can result in the modification of proteins, DNA, and other cellular components, affecting their function and activity .

Comparison with Similar Compounds

Structural and Nomenclature Comparisons

Ethyl(methyl)phenylsulfanium belongs to a broader class of onium ions, which are characterized by a central atom bonded to organic substituents and carrying a positive charge. Below is a comparative analysis with structurally related cations:

Table 1: Structural Comparison of Selected Onium Ions

Key Observations :

- Substituent Diversity : this compound uniquely combines alkyl (ethyl, methyl) and aryl (phenyl) groups. In contrast, tetramethylammonium and tetrachlorophosphanium feature homoleptic substituents (all identical groups).

- Central Atom Effects : The sulfur atom in sulfanium ions exhibits lower electronegativity compared to nitrogen in ammonium ions, influencing charge distribution and reactivity. For example, sulfonium ions are stronger alkylating agents than ammonium ions due to sulfur’s larger atomic radius and weaker bond strength .

Substituent Effects on Properties

- In contrast, purely alkyl-substituted sulfanium ions (e.g., trimethylsulfanium, [SMe₃]⁺) lack aromatic stabilization and may exhibit higher reactivity in alkylation reactions. Chlorine substituents in tetrachlorophosphanium ([PCl₄]⁺) create a highly electronegative environment, making this ion less nucleophilic compared to alkylated sulfanium or ammonium ions .

Charge Localization :

Nomenclature Precedence

The naming of this compound follows IUPAC priority rules, where substituents are listed alphabetically (ethyl → methyl → phenyl) without numerical locants. This differs from polynuclear cations (e.g., 2-chlorodiphosphan-1-ium, [ClPHPH₃]⁺), where numbering prioritizes hydrons/hydrides over substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.